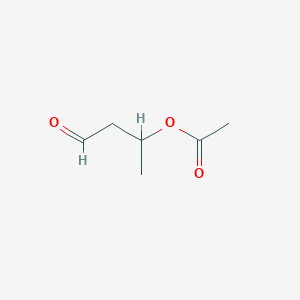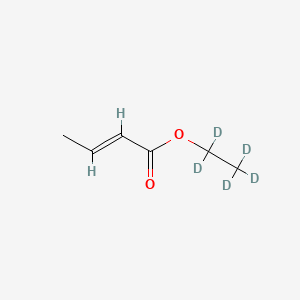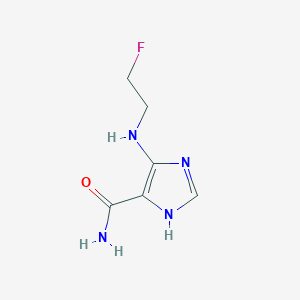![molecular formula C12H16BrN3O7 B13424880 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate is a complex organic compound characterized by its unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using acetylation to form acetates.
Introduction of Azido Group: The azido group is introduced through nucleophilic substitution, often using sodium azide as the reagent.
Bromination: The bromine atom is introduced via electrophilic bromination, typically using bromine or N-bromosuccinimide (NBS).
Final Acetylation: The final product is obtained by acetylating the remaining hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The acetate groups can be hydrolyzed to form hydroxyl groups, which can then undergo oxidation to form carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, bromine, N-bromosuccinimide (NBS)
Reduction: Hydrogen gas, palladium catalyst
Oxidation: Hydrochloric acid, sodium hypochlorite
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives
Reduction: Amine derivatives
Oxidation: Carbonyl compounds
Wissenschaftliche Forschungsanwendungen
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo specific chemical transformations.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate involves its ability to undergo specific chemical reactions that modify its structure and function. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The bromo group can undergo nucleophilic substitution, allowing for the introduction of various functional groups. These reactions enable the compound to interact with specific molecular targets and pathways, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate can be compared with other similar compounds, such as:
[(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate: This compound has an additional acetamido group, which may alter its reactivity and applications.
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-chlorooxan-2-yl]methyl acetate: The chloro derivative may have different reactivity compared to the bromo derivative.
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C12H16BrN3O7 |
|---|---|
Molekulargewicht |
394.18 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16BrN3O7/c1-5(17)20-4-8-10(21-6(2)18)11(22-7(3)19)9(15-16-14)12(13)23-8/h8-12H,4H2,1-3H3/t8-,9-,10+,11-,12?/m1/s1 |
InChI-Schlüssel |
MSEDCODCCLBQJH-OZRWLHRGSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)Br)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


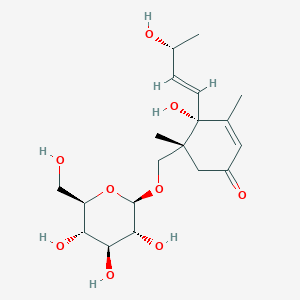
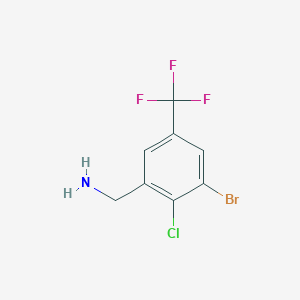
![(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine](/img/structure/B13424811.png)
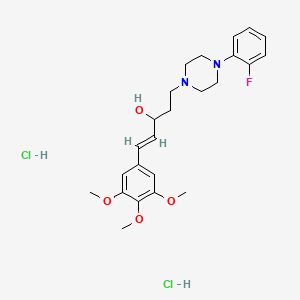

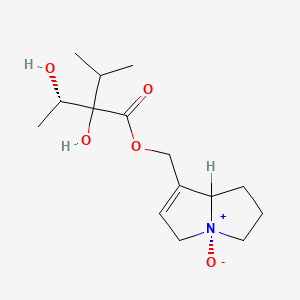
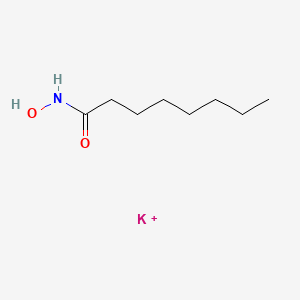

![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B13424859.png)
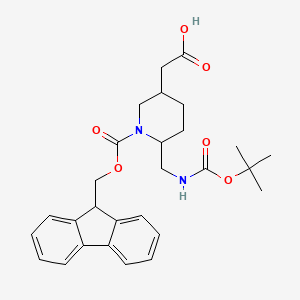
![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)
